molecular formula C11H17NO B8669100 2-(Aminomethyl)-6-tert-butylphenol

2-(Aminomethyl)-6-tert-butylphenol

Cat. No.: B8669100
M. Wt: 179.26 g/mol
InChI Key: YHFXUNWGBZOJFP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-tert-butylphenol is a phenolic compound characterized by a tert-butyl substituent at the 6-position and an aminomethyl group (-CH2NH2) at the 2-position of the aromatic ring. The tert-butyl group confers steric bulk and lipophilicity, while the aminomethyl group may enhance solubility in polar solvents and enable participation in hydrogen bonding or chelation with metal ions .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(aminomethyl)-6-tert-butylphenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6,13H,7,12H2,1-3H3

InChI Key

YHFXUNWGBZOJFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(Aminomethyl)-6-tert-butylphenol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
This compound (Target) C11H17NO 179.26 (estimated) -NH2CH2 at C2; -C(CH3)3 at C6 Potential antioxidant, ligand, or synthetic intermediate -
2-(1-Aminoethyl)-6-tert-butyl-4-ethylphenol C14H23NO 221.34 -NH2CH(CH3) at C2; -C(CH3)3 at C6; -C2H5 at C4 Lab reagent; enhanced steric hindrance
(E)-2-{[(2-Aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol C21H29N3O 339.48 Pyridine-imino group at C2; dual -C(CH3)3 at C4/C6 Ligand for metal coordination; crystallographic studies
4-TERT-BUTYL-6-SEC-BUTYL-2-(2H-BENZOTRIAZOL-2-YL)PHENOL C20H25N3O 323.44 Benzotriazole at C2; -C(CH3)3 at C4; -CH(CH2CH3) at C6 UV stabilizer; photoprotective applications
2-Amino-4,6-di-tert-butylphenol C14H23NO 221.34 -NH2 at C2; dual -C(CH3)3 at C4/C6 Antioxidant; high lipophilicity
2-BROMO-6-TERT-BUTYLPHENOL C10H13BrO 229.11 -Br at C2; -C(CH3)3 at C6 Electrophilic intermediate in substitution reactions
2-Allyl-6-t-butylphenol C13H18O 190.28 Allyl (-CH2CHCH2) at C2; -C(CH3)3 at C6 Polymerization precursor; IR-documented H-bonding

Key Research Findings

Coordination Chemistry: The pyridine-imino derivative (C21H29N3O) forms stable complexes with transition metals due to its conjugated π-system and dual tert-butyl groups, which prevent aggregation in solution . In contrast, the target compound’s aminomethyl group may favor simpler chelation geometries.

Antioxidant Activity: 2-Amino-4,6-di-tert-butylphenol exhibits superior radical scavenging compared to mono-tert-butyl analogs, attributed to enhanced electron-donating capacity from dual tert-butyl groups . The target compound’s aminomethyl group could modulate this activity via H-bonding or steric effects.

Reactivity: Brominated analogs (e.g., 2-Bromo-6-tert-butylphenol) undergo nucleophilic substitution, whereas the aminomethyl group in the target compound may enable reductive amination or Schiff base formation .

UV Stabilization: Benzotriazole-containing phenols (e.g., C20H25N3O) absorb UV light via extended conjugation, a property absent in the target compound due to its simpler substituents .

Physicochemical Properties

  • Lipophilicity: Compounds with dual tert-butyl groups (e.g., 2-Amino-4,6-di-tert-butylphenol) exhibit higher logP values compared to mono-substituted derivatives, influencing membrane permeability .
  • Thermal Stability: Allyl-substituted phenols (e.g., 2-Allyl-6-t-butylphenol) may decompose at lower temperatures due to unsaturated bonds, whereas tert-butyl groups generally enhance thermal resistance .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an iminium ion intermediate, which reacts with the phenolic substrate. Key steps include:

  • Activation of Formaldehyde : Formaldehyde reacts with dimethylamine to form an iminium ion (CH2=NH(CH3)2+\text{CH}_2=\text{NH}(\text{CH}_3)_2^+).

  • Electrophilic Substitution : The iminium ion attacks the electron-rich ortho position of 2,6-di-tert-butylphenol, facilitated by the tert-butyl groups’ steric and electronic effects.

  • Rearomatization : Loss of a proton restores aromaticity, yielding the Mannich base, N,NN,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine.

Optimized Conditions :

  • Solvent : Methanol or ethanol (aqueous-alcoholic medium).

  • Temperature : 80–90°C for 3–6 hours.

  • Molar Ratios : 1:1:1 (phenol:formaldehyde:amine).

Role of Amine Selection

The choice of secondary amine significantly impacts yield and reaction efficiency. For example:

  • Dimethylamine : Achieves 90–98.7% yield under optimized conditions.

  • Pyrrolidine and Piperidine : Yield 90–97% in ethanol at 70–80°C.

  • Piperazine : Leads to side products (e.g., bis-benzylpiperazines) due to its bifunctional nature.

Advanced Purification and Isolation Techniques

Post-reaction purification is critical for obtaining high-purity this compound. The following steps are commonly employed:

Removal of Volatile Byproducts

The reaction mass is heated to 110–140°C and purged with an inert gas (e.g., nitrogen) containing 5–50% secondary amine to eliminate methanol, water, and bis-amine byproducts. This step prevents side reactions during downstream processing.

Catalytic Hydrogenation

The Mannich base undergoes hydrogenation at 120–160°C using a palladium or platinum catalyst. Hydrogen gas is introduced at a molar ratio of 1:4–10 (Mannich base:H2\text{H}_2), reducing the benzylamine group to the aminomethyl moiety.

Distillation and Recrystallization

  • Vacuum Distillation : Conducted at 15–30 mmHg and 140–180°C to separate the desired product from heavy residues.

  • Recrystallization : Ethanol or hexane is used to achieve >95% purity, yielding a white crystalline solid.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters from diverse studies:

ParameterPatent US4122287AKyushu University Study
Solvent MethanolEthanol
Temperature 80–90°C70–80°C
Amine DimethylaminePyrrolidine/Piperidine
Reaction Time 3–6 hours2 hours
Yield 98.7%90–97%
Purification DistillationRecrystallization

Key Observations :

  • Methanol-based systems favor higher yields but require stringent temperature control.

  • Ethanol simplifies purification but may necessitate longer reaction times.

Alternative Synthetic Routes

While the Mannich reaction dominates, emerging methods include:

Nitrosation-Reduction Approach

A patent (CN102924305A) describes nitrosation of 2,6-di-tert-butylphenol followed by reduction to introduce an amino group. However, this method yields 2-amino-6-tert-butylphenol (NH2-\text{NH}_2) rather than the aminomethyl derivative (CH2NH2-\text{CH}_2\text{NH}_2), limiting its applicability.

Enzymatic Aminomethylation

Preliminary studies suggest that lipases can catalyze aminomethylation under mild conditions, though yields remain suboptimal (<50%) compared to traditional methods.

Industrial-Scale Production Considerations

For large-scale synthesis, the following factors are critical:

  • Catalyst Recycling : Nickel or Raney nickel catalysts reduce costs by enabling reuse over multiple batches.

  • Continuous Flow Systems : Enhance reaction control and reduce purification overhead.

  • Green Chemistry Metrics : Ethanol outperforms methanol in environmental impact assessments due to lower toxicity .

Q & A

Q. How can researchers optimize the synthesis of 2-(Aminomethyl)-6-tert-butylphenol for reproducibility in academic settings?

Methodological Answer: To ensure reproducibility, focus on the following steps:

  • Reagent Selection : Use high-purity tert-butylphenol precursors and aminomethylating agents (e.g., formaldehyde-ammonia systems). Avoid impurities that may lead to side reactions, such as over-alkylation .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation (e.g., tert-butylphenol intermediates) and final product purity.
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the compound .
  • Yield Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (amine:phenol = 1.2:1) to balance reaction efficiency and byproduct formation .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic methods:

  • FTIR : Identify characteristic peaks for phenolic O–H (~3200 cm⁻¹), C–N stretch (~1250 cm⁻¹), and tert-butyl C–H vibrations (~2960 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm substituent positions: tert-butyl protons (δ 1.3–1.4 ppm, singlet), aminomethyl protons (δ 3.8–4.0 ppm, multiplet), and aromatic protons (δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substitution patterns by growing single crystals in ethanol .

Q. How can researchers evaluate the antimicrobial activity of this compound in vitro?

Methodological Answer:

  • Microbial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) .
  • Broth Microdilution Assay : Prepare serial dilutions (1–256 μg/mL) in Mueller-Hinton broth. Measure minimum inhibitory concentration (MIC) after 24-hour incubation .
  • Control Experiments : Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) to validate results.

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Waste Disposal : Collect organic waste separately in labeled containers and coordinate with certified hazardous waste disposal services .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .

Advanced Research Questions

Q. How can the DNA interaction mechanism of this compound derivatives be studied?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor hypochromism or bathochromic shifts in DNA absorption spectra upon ligand binding .
  • Fluorescence Quenching : Use ethidium bromide-DNA complexes to quantify displacement efficiency (Stern-Volmer analysis) .
  • Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding sites and interaction energies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Batch Consistency : Verify purity (>95% by HPLC) and confirm structural identity (via NMR/HRMS) to rule out impurities as confounding factors .
  • Assay Standardization : Replicate experiments across multiple labs using identical protocols (e.g., ATCC microbial strains, incubation conditions) .
  • Mechanistic Studies : Compare cytotoxicity (e.g., MTT assay) with ROS generation or membrane permeability assays to identify primary vs. secondary effects .

Q. How can computational modeling predict the environmental fate of this compound?

Methodological Answer:

  • QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradability (e.g., BIOWIN) or bioaccumulation potential (e.g., BCFBAF) .
  • Molecular Dynamics : Simulate interactions with soil organic matter or aqueous environments to predict persistence and mobility .
  • Metabolic Pathway Prediction : Employ software like EAWAG-BBD to model microbial degradation pathways .

Q. What methodologies elucidate the catalytic role of this compound in polymerization?

Methodological Answer:

  • Kinetic Studies : Monitor monomer conversion (e.g., styrene) via ¹H NMR or GPC to determine rate constants and molecular weight distributions .
  • Stabilizer Efficiency : Compare thermal stability (TGA) and radical scavenging activity (DPPH assay) of polymers with/without the compound .
  • In Situ FTIR : Track functional group changes during polymerization to identify catalytic intermediates .

Q. How can substituent modifications enhance the bioactivity of this compound?

Methodological Answer:

  • SAR Analysis : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) and correlate structural features with bioactivity .
  • DFT Calculations : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity .
  • Crystallographic Studies : Resolve substituent effects on molecular conformation and intermolecular interactions .

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